N-(3-chloro-2-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
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Overview
Description
N-(3-chloro-2-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated phenyl group, a thienopyrimidine core, and a sulfanylacetamide moiety, making it an interesting subject for research in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Thienopyrimidine Core: This step often starts with the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Groups: Chlorophenyl groups are introduced via electrophilic aromatic substitution reactions, using chlorinated benzene derivatives and suitable catalysts.
Attachment of the Sulfanylacetamide Moiety: The final step involves the nucleophilic substitution reaction where the sulfanylacetamide group is attached to the thienopyrimidine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thienopyrimidine core, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, N-(3-chloro-2-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug development. Research could focus on its efficacy, toxicity, and mechanism of action in treating diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The chlorophenyl and thienopyrimidine groups could facilitate binding to hydrophobic pockets in proteins, while the sulfanylacetamide moiety might form hydrogen bonds or coordinate with metal ions.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methylphenyl)-3,4,5-trimethoxybenzamide
- N-(2-chloro-4-methylphenyl)-3,4,5-trimethoxybenzamide
- N-(3-chloro-2-methylphenyl)-3,4,5-trimethoxybenzamide
Uniqueness
Compared to these similar compounds, N-(3-chloro-2-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide stands out due to its thienopyrimidine core and sulfanylacetamide moiety. These features provide unique chemical reactivity and potential biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H19Cl2N3O2S2 |
---|---|
Molecular Weight |
516.5 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[[11-(4-chlorophenyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H19Cl2N3O2S2/c1-13-17(26)5-3-6-18(13)27-20(30)12-32-24-28-22-21(16-4-2-7-19(16)33-22)23(31)29(24)15-10-8-14(25)9-11-15/h3,5-6,8-11H,2,4,7,12H2,1H3,(H,27,30) |
InChI Key |
RFDMPCLEJKAJCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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